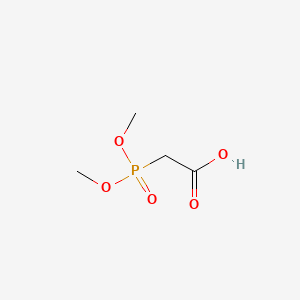

2-(Dimethoxyphosphoryl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-dimethoxyphosphorylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9O5P/c1-8-10(7,9-2)3-4(5)6/h3H2,1-2H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOJLTIJRCYTUDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(CC(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20955700 | |

| Record name | (Dimethoxyphosphoryl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20955700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34159-46-1 | |

| Record name | Acetic acid, 2-(dimethoxyphosphinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034159461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Dimethoxyphosphoryl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20955700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Dimethoxyphosphoryl)acetic Acid (CAS No. 34159-46-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Reagent in Modern Organic Synthesis

2-(Dimethoxyphosphoryl)acetic acid, registered under CAS number 34159-46-1, is a pivotal organophosphorus compound that has carved a significant niche in contemporary organic chemistry.[1][2] Its unique structural features, combining a phosphonate moiety with a carboxylic acid, render it a highly valuable and versatile reagent, particularly in the construction of complex organic molecules. This guide provides a comprehensive overview of its synthesis, properties, and critical applications, with a particular focus on its role in the revered Horner-Wadsworth-Emmons reaction and its utility as a key building block in the development of pharmaceuticals and agrochemicals.

Core Properties and Identification

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective and safe use in a laboratory setting.

| Property | Value | Source(s) |

| CAS Number | 34159-46-1 | [1][3][4] |

| Molecular Formula | C₄H₉O₅P | [1][2][3][4] |

| Molecular Weight | 168.09 g/mol | [2][4][5] |

| Appearance | Colorless to pale yellow liquid or solid | [2][4] |

| Synonyms | Dimethylphosphonoacetic acid | [4][5] |

Synthesis of this compound: A Practical Approach

While various methods for the synthesis of phosphonates exist, a common and effective strategy for preparing this compound and its esters involves the Michaelis-Arbuzov reaction. This reaction provides a reliable pathway to this essential reagent. A representative, though not exhaustive, synthetic approach is outlined below.

Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Illustrative)

This protocol is illustrative and should be adapted and optimized based on laboratory conditions and safety assessments.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add an equimolar amount of a suitable bromoacetic acid ester.

-

Addition of Trimethyl Phosphite: Slowly add one equivalent of trimethyl phosphite to the bromoacetic acid ester via the dropping funnel. The reaction is often exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

Reaction: After the addition is complete, heat the reaction mixture under reflux for several hours until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or GC).

-

Workup: Cool the reaction mixture to room temperature. The resulting phosphonate ester can be purified by distillation under reduced pressure.

-

Hydrolysis: The purified 2-(dimethoxyphosphoryl)acetate ester is then subjected to hydrolysis. This can be achieved by heating with an aqueous acid (e.g., HCl) or a base (e.g., NaOH) followed by acidification.

-

Isolation: After hydrolysis and subsequent workup (e.g., extraction and solvent removal), this compound is obtained as the final product.

The Horner-Wadsworth-Emmons Reaction: A Cornerstone of Alkene Synthesis

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method for the synthesis of alkenes, particularly with a high degree of stereoselectivity for the (E)-isomer.[3] this compound and its esters are key reagents in this transformation.

Mechanistic Insights

The HWE reaction proceeds through a series of well-defined steps:

-

Deprotonation: A base is used to deprotonate the carbon alpha to the phosphonate and the carbonyl group, forming a stabilized phosphonate carbanion.[3]

-

Nucleophilic Attack: The nucleophilic carbanion then attacks the carbonyl carbon of an aldehyde or ketone.[3]

-

Oxaphosphetane Intermediate: This addition leads to the formation of a cyclic intermediate known as an oxaphosphetane.

-

Elimination: The oxaphosphetane intermediate then collapses, eliminating a water-soluble phosphate byproduct and forming the desired alkene.[3]

The stereochemical outcome of the HWE reaction is largely governed by the thermodynamics of the intermediate steps, which generally favors the formation of the more stable (E)-alkene.[3]

Visualizing the Horner-Wadsworth-Emmons Reaction

Caption: Simplified mechanism of the Horner-Wadsworth-Emmons reaction.

Detailed Experimental Protocol for a Horner-Wadsworth-Emmons Reaction

This protocol is a general example and requires optimization for specific substrates.

-

Preparation of the Phosphonate Anion: In a flame-dried, inert atmosphere (e.g., nitrogen or argon) flask, suspend sodium hydride (NaH, 1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C. Slowly add a solution of this compound or its ester (1.0 equivalent) in anhydrous THF. Allow the mixture to stir at room temperature for 30-60 minutes until hydrogen evolution ceases.

-

Reaction with the Carbonyl Compound: Cool the solution of the phosphonate anion to 0 °C. Add a solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

-

Quenching and Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired alkene.[6]

Applications in Drug Development and Beyond

The utility of this compound extends into the realm of medicinal chemistry and drug discovery, where the synthesis of complex molecular architectures is paramount.

While direct incorporation of the this compound moiety into final drug structures is less common, its role as a precursor for introducing α,β-unsaturated ester functionalities is critical. These moieties are present in a variety of biologically active molecules. For instance, the synthesis of certain prostaglandin analogs and other natural products with therapeutic potential often relies on the stereoselective olefination capabilities of the HWE reaction.

Furthermore, derivatives of this reagent are employed in the synthesis of unnatural amino acids and peptidomimetics, which are of significant interest in the development of novel therapeutics.[7] For example, ethyl N-acyl-2-(dimethoxyphosphoryl)glycinate, a derivative, is a useful building block for preparing α,β-unsaturated α-amino acid derivatives.[7]

Beyond pharmaceuticals, this class of compounds finds applications in the synthesis of agrochemicals, such as herbicides and pesticides, where the precise construction of carbon-carbon double bonds is often a key synthetic step.[4]

Safety and Handling

As with any chemical reagent, proper handling and safety precautions are essential when working with this compound.

Hazard Identification:

-

Acute Toxicity: Harmful if swallowed.

-

Skin Corrosion/Irritation: Causes severe skin burns.

-

Eye Damage/Irritation: Causes serious eye damage.

Recommended Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[8]

-

Ventilation: Use only outdoors or in a well-ventilated area.[8]

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.[8]

-

Storage: Keep the container tightly closed in a dry and well-ventilated place.[8]

First Aid Measures:

-

If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[8]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[8]

-

If inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor/physician if you feel unwell.[8]

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor/physician.

Always consult the full Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.

Conclusion

This compound is a testament to the enabling power of organophosphorus chemistry in modern organic synthesis. Its central role in the Horner-Wadsworth-Emmons reaction provides a reliable and stereoselective method for the formation of (E)-alkenes, a structural motif prevalent in numerous biologically active compounds. For researchers and scientists in drug development and related fields, a comprehensive understanding of the properties, synthesis, and applications of this versatile reagent is indispensable for the successful design and execution of innovative synthetic strategies.

References

-

Wikipedia. (2023, December 19). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). (Dimethoxy-phosphoryl)-acetic acid (2R,3S,5R)-5-(5-(2-chloro-ethyl)-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-2-hydroxymethyl-tetrahydro-furan-3-yl ester. Retrieved from [Link]

-

NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

-

Organic Syntheses. (n.d.). PREPARATION OF HORNER-WADSWORTH-EMMONS REAGENT: METHYL 2-BENZYLOXYCARBONYLAMINO-2- (DIMETHOXY- PHOSPHINYL)ACETATE. Retrieved from [Link]

-

Wang, D., & Xu, J. (2010). A Practical Preparation of Ethyl N-Acyl-2-(dimethoxyphosphoryl)glycinate. Organic Process Research & Development, 14(4), 957-960. [Link]

Sources

- 1. This compound | 34159-46-1 [sigmaaldrich.com]

- 2. CAS 34159-46-1: (dimethoxyphosphoryl)acetic acid [cymitquimica.com]

- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 4. This compound [myskinrecipes.com]

- 5. chemscene.com [chemscene.com]

- 6. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. combi-blocks.com [combi-blocks.com]

An In-Depth Technical Guide to the Synthesis of 2-(Dimethoxyphosphoryl)acetic Acid

This guide provides a comprehensive and technically detailed protocol for the synthesis of 2-(dimethoxyphosphoryl)acetic acid, a valuable reagent in organic chemistry, particularly in the Horner-Wadsworth-Emmons reaction for the stereoselective synthesis of α,β-unsaturated esters. This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis, offering not just a procedural outline but also the underlying chemical principles and practical insights for a successful and reproducible synthesis.

Introduction and Strategic Importance

This compound and its ester derivatives are key building blocks in modern organic synthesis. Their utility stems from the phosphonate moiety, which, when deprotonated, forms a stabilized carbanion that readily reacts with aldehydes and ketones. This reactivity is harnessed in the Horner-Wadsworth-Emmons (HWE) olefination, a superior alternative to the classical Wittig reaction, often providing higher yields and greater control over the stereochemical outcome (E/Z selectivity) of the resulting alkene. The applications of this class of compounds are extensive, ranging from the synthesis of complex natural products and pharmaceuticals to the development of novel materials.

This guide will focus on a robust and widely applicable two-step synthesis of this compound, commencing with the formation of its methyl ester via the Michaelis-Arbuzov reaction, followed by selective hydrolysis to the desired carboxylic acid.

The Synthetic Pathway: A Two-Step Approach

The synthesis is logically divided into two primary stages:

-

Step 1: The Michaelis-Arbuzov Reaction for the formation of methyl 2-(dimethoxyphosphoryl)acetate.

-

Step 2: Selective Hydrolysis to yield the final product, this compound.

This approach is favored for its efficiency, relatively mild conditions, and the commercial availability of the starting materials.

Caption: Overall workflow for the synthesis of this compound.

Step 1: Synthesis of Methyl 2-(dimethoxyphosphoryl)acetate via the Michaelis-Arbuzov Reaction

Mechanistic Insight: The Power of the P-C Bond Formation

The Michaelis-Arbuzov reaction is a cornerstone of organophosphorus chemistry, enabling the formation of a stable carbon-phosphorus bond.[1] The reaction proceeds through the nucleophilic attack of a trivalent phosphorus species, in this case, dimethyl phosphite, on an alkyl halide, methyl chloroacetate.[1] Although dimethyl phosphite exists predominantly in the tetracoordinate phosphonate form (HP(O)(OCH₃)₂), it is in equilibrium with the trivalent phosphite form (P(OH)(OCH₃)₂), which is the reactive species. The reaction is typically initiated by heat, which facilitates the formation of the key phosphonium salt intermediate.[1] This intermediate then undergoes dealkylation by the displaced chloride ion to yield the pentavalent phosphonate ester.[1]

Caption: Mechanism of the Michaelis-Arbuzov reaction for the synthesis of the ester intermediate.

Detailed Experimental Protocol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |

| Dimethyl phosphite | 110.05 | 110.05 g (1.0 mol) | 1.0 |

| Methyl chloroacetate | 108.52 | 119.37 g (1.1 mol) | 1.1 |

| Sodium methoxide | 54.02 | 2.7 g (0.05 mol) | 0.05 |

Equipment:

-

500 mL three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer with heating mantle

-

Thermometer

-

Distillation apparatus for vacuum distillation

Procedure:

-

Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, dropping funnel, and thermometer, add dimethyl phosphite (110.05 g, 1.0 mol) and sodium methoxide (2.7 g, 0.05 mol). The sodium methoxide acts as a catalyst to facilitate the formation of the more nucleophilic dimethyl phosphite anion.

-

Addition of Methyl Chloroacetate: Heat the mixture to 80-90 °C with stirring. Slowly add methyl chloroacetate (119.37 g, 1.1 mol) from the dropping funnel over a period of 2 hours. An exothermic reaction will occur, and the temperature should be maintained between 100-120 °C.

-

Reaction Completion: After the addition is complete, continue to heat the reaction mixture at 120-130 °C for an additional 3-4 hours to ensure the reaction goes to completion. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

The crude product is then purified by vacuum distillation. Collect the fraction boiling at 115-120 °C at 10 mmHg. This will yield methyl 2-(dimethoxyphosphoryl)acetate as a colorless oil. The expected yield is typically in the range of 80-90%.

-

Safety Precautions:

-

Dimethyl phosphite is corrosive and can cause severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles, in a well-ventilated fume hood.[2]

-

Methyl chloroacetate is toxic and a lachrymator. Avoid inhalation and contact with skin and eyes. All manipulations should be performed in a fume hood.

-

The reaction is exothermic; therefore, controlled addition of the alkyl halide is crucial to prevent a runaway reaction.

Step 2: Hydrolysis of Methyl 2-(dimethoxyphosphoryl)acetate

Rationale for Selective Hydrolysis

The final step involves the conversion of the methyl ester to the corresponding carboxylic acid. Acid-catalyzed hydrolysis is the method of choice as it selectively cleaves the ester linkage while leaving the phosphonate ester groups intact under controlled conditions. Concentrated hydrochloric acid is a common and effective reagent for this transformation.[3]

Detailed Experimental Protocol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity |

| Methyl 2-(dimethoxyphosphoryl)acetate | 182.11 | 91.06 g (0.5 mol) |

| Concentrated Hydrochloric Acid (37%) | 36.46 | 150 mL |

Equipment:

-

500 mL round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place methyl 2-(dimethoxyphosphoryl)acetate (91.06 g, 0.5 mol).

-

Acid Addition and Reflux: Add concentrated hydrochloric acid (150 mL) to the flask. Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring for 4-6 hours. The progress of the hydrolysis can be monitored by TLC or by the disappearance of the starting material's ¹H NMR signals.

-

Work-up and Isolation:

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess hydrochloric acid and water under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield this compound as a white crystalline solid. The typical yield for this step is over 90%.

-

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the final product. The following are typical analytical data for this compound.

Physical Properties:

-

Appearance: White crystalline solid

-

Melting Point: 78-81 °C

Spectroscopic Data:

-

¹H NMR (400 MHz, CDCl₃): δ 11.5-12.5 (br s, 1H, COOH), 3.81 (d, J = 10.8 Hz, 6H, 2 x OCH₃), 3.10 (d, J = 21.6 Hz, 2H, PCH₂).

-

¹³C NMR (100 MHz, CDCl₃): δ 168.5 (d, J = 6.0 Hz, C=O), 53.0 (d, J = 6.5 Hz, OCH₃), 34.5 (d, J = 135.0 Hz, PCH₂).

-

³¹P NMR (162 MHz, CDCl₃): δ 20.5.

-

Mass Spectrometry (ESI-MS): m/z calculated for C₄H₉O₅P [M-H]⁻: 167.01, found: 167.0.

Conclusion

The synthesis of this compound presented in this guide is a reliable and scalable method for producing this important synthetic intermediate. By understanding the underlying principles of the Michaelis-Arbuzov reaction and the subsequent selective hydrolysis, researchers can confidently execute this protocol. The provided experimental details, safety considerations, and characterization data serve as a comprehensive resource for the successful preparation and validation of this compound in a laboratory setting.

References

- Organic Syntheses, Coll. Vol. 7, p.216 (1990); Vol. 64, p.96 (1986). [Link: http://www.orgsyn.org/demo.aspx?prep=cv7p0216]

- Bhattacharya, A. K.; Thyagarajan, G. The Michaelis-Arbuzov Rearrangement. Chem. Rev.1981, 81 (4), 415–430. [Link: https://pubs.acs.org/doi/abs/10.1021/cr00044a004]

- McKenna, C. E.; Hignite, C. E.; Cheung, K.; Wagner, M.-C. The esterolytic and protolytic mechanisms of phosphonoacetate hydrolysis. J. Am. Chem. Soc.1978, 100 (14), 4475–4479. [Link: https://pubs.acs.org/doi/abs/10.1021/ja00482a028]

- Sigma-Aldrich. Safety Data Sheet for Dimethyl phosphite. [Link: https://www.sigmaaldrich.com/US/en/sds/aldrich/d178454]

- Fisher Scientific. Safety Data Sheet for Methyl chloroacetate. [Link: https://www.fishersci.com/store/msds?partNumber=AC127030010&productDescription=METHYL+CHLOROACETATE%2C+99%2525+1LT&vendorId=VN00032119&countryCode=US&language=en]

- Pudovik, A. N.; Konovalova, I. V. The Michaelis-Arbuzov reaction. Synthesis1979, 1979 (02), 81–96. [Link: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-1979-28562]

- Arbuzov Reaction - Organic Chemistry Portal. [Link: https://www.organic-chemistry.org/namedreactions/arbuzov-reaction.shtm]

- Keglevich, G.; Bálint, E. The Kabachnik-Fields Reaction: Mechanism and Synthetic Use. Molecules2012, 17 (11), 12821-12860. [Link: https://www.mdpi.com/1420-3049/17/11/12821]

- The Hydrolysis of Phosphinates and Phosphonates: A Review - MDPI. [Link: https://www.mdpi.com/1420-3049/26/10/2840]

- PubChem. Methyl 2-acetamido-2-(dimethoxyphosphoryl)acetate. [Link: https://pubchem.ncbi.nlm.nih.

Sources

Unraveling the Synthetic Utility of 2-(Dimethoxyphosphoryl)acetic Acid: A Technical Guide for Chemical Researchers

Abstract

2-(Dimethoxyphosphoryl)acetic acid is a versatile reagent in modern organic synthesis, primarily recognized for its role as a key building block for the construction of complex organic molecules. While not possessing a direct biological mechanism of action in the traditional pharmacological sense, its "mechanism of action" lies in its application within synthetic chemistry, most notably in the Horner-Wadsworth-Emmons reaction. This technical guide provides an in-depth exploration of the chemical reactivity and synthetic applications of this compound, offering valuable insights for researchers, chemists, and professionals in drug development and materials science. We will delve into its pivotal role as a phosphonate reagent, detailing the mechanistic underpinnings of its reactivity and providing a framework for its practical application in the synthesis of valuable chemical entities, including intermediates for agrochemicals, flame retardants, and pharmaceuticals.[1]

Introduction: Beyond a Simple Building Block

This compound, with the CAS Number 34159-46-1, is an organophosphorus compound that has carved a niche for itself in the toolkit of synthetic organic chemists.[1][2] Its molecular structure, featuring a phosphonate group attached to an acetic acid moiety, bestows upon it a unique reactivity profile that is harnessed for the stereoselective formation of carbon-carbon double bonds. This capability is fundamental to the synthesis of a wide array of chemical structures, from bioactive natural products to industrially significant polymers.

This guide will illuminate the core principles governing the reactivity of this compound, moving beyond its catalog description to provide a deeper understanding of its synthetic prowess. We will explore its primary application in the Horner-Wadsworth-Emmons reaction and discuss the factors that influence the outcome of this powerful transformation.

The Horner-Wadsworth-Emmons Reaction: The Heart of the Matter

The principal "mechanism of action" for this compound in a synthetic context is its participation in the Horner-Wadsworth-Emmons (HWE) reaction. This reaction is a cornerstone of olefination chemistry, providing a reliable method for the synthesis of alkenes from aldehydes and ketones. The HWE reaction offers significant advantages over the classical Wittig reaction, particularly in terms of the stereochemical control of the resulting alkene and the ease of removal of the phosphate byproduct.

Mechanistic Deep Dive: The Path to Alkene Formation

The journey from this compound to a newly formed alkene involves a series of well-defined steps. The following diagram illustrates the general mechanism of the Horner-Wadsworth-Emmons reaction.

Figure 1: Generalized Mechanism of the Horner-Wadsworth-Emmons Reaction.

The key steps are as follows:

-

Deprotonation: The acidic proton on the carbon adjacent to the phosphoryl group is removed by a suitable base (e.g., sodium hydride, n-butyllithium) to generate a resonance-stabilized phosphonate carbanion. This carbanion is a potent nucleophile.

-

Nucleophilic Attack: The phosphonate carbanion attacks the electrophilic carbonyl carbon of an aldehyde or ketone, leading to the formation of a betaine intermediate.

-

Oxaphosphetane Formation: The betaine intermediate undergoes a cyclization reaction to form a four-membered ring intermediate called an oxaphosphetane.

-

Elimination: The oxaphosphetane intermediate collapses, yielding the desired alkene and a water-soluble phosphate byproduct. The formation of the thermodynamically stable phosphate drives the reaction to completion.

Stereochemical Control: The E/Z Selectivity

A significant advantage of the HWE reaction is the ability to influence the stereochemistry of the resulting alkene. The nature of the phosphonate reagent, the reaction conditions (base, solvent, temperature), and the structure of the aldehyde or ketone all play a crucial role in determining the ratio of E (trans) to Z (cis) isomers. Generally, unstabilized phosphonate ylides tend to produce Z-alkenes, while stabilized ylides, such as the one derived from this compound, predominantly yield E-alkenes. This selectivity is a powerful tool for synthetic chemists aiming to construct specific stereoisomers of a target molecule.

Synthetic Applications: A Versatile Building Block

The utility of this compound and its derivatives extends across various sectors of the chemical industry.

Agrochemicals

This compound serves as a crucial intermediate in the synthesis of a variety of pesticides and herbicides.[1] The ability to introduce α,β-unsaturated ester or acid functionalities via the HWE reaction is a common strategy in the construction of the carbon skeletons of these agrochemically active molecules.

Flame Retardants

Organophosphorus compounds are widely used as flame retardants. This compound can be incorporated into polymer backbones or used as an additive to impart flame-retardant properties to various materials.[1]

Pharmaceuticals

In the pharmaceutical industry, this compound and its derivatives are employed in the synthesis of complex drug molecules.[1] For instance, they are used to prepare α,β-unsaturated α-amino acid derivatives, which are valuable precursors for the synthesis of natural and unnatural amino acids and β-lactam antibiotics.[3]

Experimental Protocol: A Practical Guide to the Horner-Wadsworth-Emmons Reaction

The following is a generalized, illustrative protocol for a Horner-Wadsworth-Emmons reaction using a derivative of this compound. Note: This is a representative procedure and should be adapted and optimized for specific substrates and scales.

Materials and Reagents

-

This compound derivative (e.g., ethyl N-acyl-2-(dimethoxyphosphoryl)glycinate)[3]

-

Aldehyde or ketone

-

Anhydrous solvent (e.g., tetrahydrofuran, dichloromethane)

-

Base (e.g., sodium hydride, potassium tert-butoxide)

-

Quenching agent (e.g., saturated aqueous ammonium chloride)

-

Extraction solvent (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Purification medium (e.g., silica gel for column chromatography)

Step-by-Step Procedure

-

Preparation of the Phosphonate Carbanion:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the this compound derivative in the anhydrous solvent.

-

Cool the solution to the appropriate temperature (e.g., 0 °C or -78 °C, depending on the base and substrate).

-

Slowly add the base to the solution with vigorous stirring.

-

Allow the mixture to stir for a specified time (e.g., 30-60 minutes) to ensure complete formation of the phosphonate carbanion.

-

-

Reaction with the Carbonyl Compound:

-

Dissolve the aldehyde or ketone in a minimal amount of the anhydrous solvent.

-

Add the solution of the carbonyl compound dropwise to the pre-formed phosphonate carbanion solution at the same low temperature.

-

Monitor the reaction progress by a suitable analytical technique (e.g., thin-layer chromatography).

-

Once the reaction is complete, allow the mixture to warm to room temperature.

-

-

Work-up and Purification:

-

Carefully quench the reaction by the slow addition of the quenching agent.

-

Transfer the mixture to a separatory funnel and add water.

-

Extract the aqueous layer with the extraction solvent.

-

Combine the organic layers, wash with brine, and dry over the drying agent.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired alkene.

-

Workflow Diagram

Figure 2: A typical experimental workflow for the Horner-Wadsworth-Emmons reaction.

Conclusion

This compound is a powerful and versatile tool in the arsenal of the modern synthetic chemist. Its "mechanism of action" is not rooted in biological activity but in its predictable and controllable reactivity in the Horner-Wadsworth-Emmons reaction. By understanding the mechanistic principles that govern its behavior, researchers can effectively leverage this reagent to construct complex molecular architectures with a high degree of stereochemical control. This guide has provided a foundational understanding of its primary application, offering both theoretical insight and practical guidance for its successful implementation in the laboratory. As the demand for novel molecules in medicine, agriculture, and materials science continues to grow, the importance of reliable and efficient synthetic methods, such as those enabled by this compound, will undoubtedly continue to expand.

References

- MySkinRecipes. This compound.

- PubChem. (Dimethoxy-phosphoryl)-acetic acid (2R,3S,5R)-5-(5-(2-chloro-ethyl) - PubChem.

- ChemScene. 34159-46-1 | this compound - ChemScene.

- AA Blocks. 34159-46-1 | MFCD03788193 | (dimethoxyphosphoryl)acetic acid | AA Blocks.

- ACS Publications. A Practical Preparation of Ethyl N-Acyl-2-(dimethoxyphosphoryl)

- Sigma-Aldrich. This compound | 34159-46-1 - Sigma-Aldrich.

Sources

An In-Depth Technical Guide to the Horner-Wadsworth-Emmons Reaction Mechanism

Introduction

The Horner-Wadsworth-Emmons (HWE) reaction stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the stereoselective formation of alkenes.[1][2] This reaction, a modification of the Wittig reaction, utilizes phosphonate-stabilized carbanions to react with aldehydes and ketones, offering significant advantages such as enhanced nucleophilicity and simplified purification of the final product.[1][3][4] Its ability to control alkene geometry, particularly favoring the formation of (E)-alkenes, has made it an indispensable tool in the synthesis of complex natural products and pharmaceutically active compounds.[2][5] This guide provides a comprehensive exploration of the HWE reaction mechanism, delves into the factors governing its stereoselectivity, and presents practical experimental protocols for its successful implementation in a research and development setting.

The Core Mechanism: A Step-by-Step Dissection

The Horner-Wadsworth-Emmons reaction proceeds through a well-defined sequence of steps, each contributing to the overall efficiency and stereochemical outcome of the transformation. The generally accepted mechanism involves the formation of a phosphonate carbanion, its subsequent nucleophilic attack on a carbonyl compound, the formation of a key intermediate, and the final elimination to yield the alkene product.[1][3][6]

Deprotonation: Generation of the Phosphonate Carbanion

The reaction is initiated by the deprotonation of the α-carbon of the phosphonate ester using a suitable base.[1][3] The acidity of this proton is enhanced by the electron-withdrawing phosphonate group, allowing for the use of a variety of bases, ranging from strong bases like sodium hydride (NaH) and n-butyllithium (n-BuLi) to milder conditions employing bases like lithium chloride with an amine (Masamune-Roush conditions).[5][6][7] The choice of base can significantly influence the reaction's stereoselectivity and is often dictated by the substrate's sensitivity.[6]

Caption: Generation of the phosphonate carbanion.

Nucleophilic Addition: The Rate-Determining Step

The generated phosphonate carbanion, a potent nucleophile, then attacks the electrophilic carbonyl carbon of an aldehyde or ketone.[1][3] This nucleophilic addition is the rate-limiting step of the HWE reaction.[1][3] The trajectory of this attack is governed by steric factors, with the carbanion approaching the carbonyl group in a manner that minimizes steric hindrance.[5][7] This initial addition leads to the formation of two diastereomeric intermediates, often depicted as betaines or leading directly to oxaphosphetanes.[3]

Formation of the Oxaphosphetane Intermediate

The initially formed adducts rapidly cyclize to form a four-membered ring intermediate known as an oxaphosphetane.[1][3][6] The formation of this intermediate is a crucial step that sets the stage for the final elimination. The relative stability of the diastereomeric oxaphosphetanes plays a significant role in determining the final alkene stereochemistry.

Elimination: The Final Step to the Alkene

The oxaphosphetane intermediate is unstable and undergoes a syn-elimination to furnish the desired alkene and a water-soluble dialkylphosphate salt.[1][3] This elimination step is driven by the formation of the thermodynamically stable phosphorus-oxygen double bond in the phosphate byproduct. The stereochemistry of the final alkene is a direct consequence of the geometry of the oxaphosphetane intermediate just before elimination.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Exploring the Synthetic Potential of Horner-Wadsworth-Emmons Reaction Toward the Synthesis of Polyketide Based Natural Products: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 4. thieme-connect.com [thieme-connect.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 7. Wittig-Horner Reaction [organic-chemistry.org]

Spectroscopic Profile of 2-(Dimethoxyphosphoryl)acetic acid: A Technical Guide

Introduction

2-(Dimethoxyphosphoryl)acetic acid (DMDP-AA), with the CAS Number 34159-46-1[1][2][3], is a bifunctional molecule incorporating both a phosphonate and a carboxylic acid moiety. This unique structure makes it a valuable building block in various chemical transformations, including the Horner-Wadsworth-Emmons reaction for the synthesis of α,β-unsaturated esters, and as a precursor for more complex phosphonate-containing bioactive molecules. Accurate spectroscopic characterization is paramount for confirming the identity and purity of DMDP-AA in any research or development setting. This guide will detail the predicted ¹H, ¹³C, and ³¹P NMR, as well as IR spectroscopic data, explaining the rationale behind the expected chemical shifts, coupling constants, and absorption frequencies.

Predicted Spectroscopic Data and Interpretation

The following sections detail the anticipated spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum of DMDP-AA is expected to be relatively simple, exhibiting three distinct signals. The acidic proton of the carboxylic acid may be broad or exchangeable with deuterium in deuterated solvents.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Key Coupling Constants (J, Hz) |

| ~10-12 | Singlet (broad) | 1H | -COOH | N/A |

| ~3.8 | Doublet | 6H | -OCH₃ | ³J(P,H) ≈ 11 Hz |

| ~3.1 | Doublet | 2H | -CH₂- | ²J(P,H) ≈ 22 Hz |

Interpretation:

-

Carboxylic Acid Proton (-COOH): The proton of the carboxylic acid is expected to appear as a broad singlet in the downfield region of the spectrum (δ 10-12 ppm). Its chemical shift can be highly variable and is dependent on concentration, solvent, and temperature due to hydrogen bonding and chemical exchange. In the presence of D₂O, this peak would disappear due to H-D exchange.

-

Methoxy Protons (-OCH₃): The six equivalent protons of the two methoxy groups are predicted to resonate at approximately 3.8 ppm. This signal will appear as a doublet due to coupling with the phosphorus nucleus. The three-bond phosphorus-hydrogen coupling (³J(P,H)) is anticipated to be around 11 Hz.

-

Methylene Protons (-CH₂-): The two protons of the methylene group adjacent to the phosphorus atom are expected to appear as a doublet around 3.1 ppm. The two-bond phosphorus-hydrogen coupling (²J(P,H)) is typically larger than the three-bond coupling, estimated to be around 22 Hz.

Diagram 1: Key ¹H-¹H and ¹H-³¹P Coupling Interactions in this compound

A diagram illustrating the through-bond coupling interactions between phosphorus and adjacent protons.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of DMDP-AA is expected to show three distinct carbon signals.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity (in proton-coupled spectrum) | Assignment | Key Coupling Constants (J, Hz) |

| ~170 | Doublet | -COOH | ²J(P,C) ≈ 5-10 Hz |

| ~53 | Doublet | -OCH₃ | ²J(P,C) ≈ 5-7 Hz |

| ~34 | Doublet | -CH₂- | ¹J(P,C) ≈ 130-140 Hz |

Interpretation:

-

Carbonyl Carbon (-COOH): The carbon of the carboxylic acid group is expected to appear at the most downfield position, around 170 ppm. It will likely be a doublet due to two-bond coupling with the phosphorus atom (²J(P,C)).

-

Methoxy Carbons (-OCH₃): The two equivalent carbons of the methoxy groups are predicted to resonate at approximately 53 ppm. These will also appear as a doublet due to two-bond coupling with phosphorus (²J(P,C)).

-

Methylene Carbon (-CH₂-): The methylene carbon, being directly attached to the phosphorus atom, will exhibit a large one-bond coupling constant (¹J(P,C)), typically in the range of 130-140 Hz. Its chemical shift is expected to be around 34 ppm.

³¹P NMR Spectroscopy

The proton-decoupled ³¹P NMR spectrum will be the simplest, showing a single signal.

Table 3: Predicted ³¹P NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Reference |

| ~20-25 | Singlet | 85% H₃PO₄ |

Interpretation:

The phosphorus-31 nucleus in phosphonates of this type typically resonates in the region of δ 20-25 ppm relative to the external standard, 85% phosphoric acid[4]. The spectrum is expected to show a single sharp singlet in the proton-decoupled mode. In a proton-coupled ³¹P NMR spectrum, this signal would be a complex multiplet due to coupling with the methoxy and methylene protons.

Infrared (IR) Spectroscopy

The IR spectrum of DMDP-AA will be characterized by the vibrational modes of its functional groups.

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic acid) |

| 2960-2850 | Medium | C-H stretch (Aliphatic) |

| ~1710 | Strong | C=O stretch (Carboxylic acid) |

| ~1250 | Strong | P=O stretch (Phosphonate) |

| 1050-1020 | Strong | P-O-C stretch (Phosphonate) |

Interpretation:

-

O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹ due to the hydrogen-bonded O-H stretching of the carboxylic acid dimer.

-

C-H Stretch: Medium intensity bands between 2960 and 2850 cm⁻¹ will correspond to the C-H stretching vibrations of the methoxy and methylene groups.

-

C=O Stretch: A strong, sharp absorption around 1710 cm⁻¹ is characteristic of the carbonyl (C=O) stretching of a saturated carboxylic acid.

-

P=O Stretch: A strong absorption band around 1250 cm⁻¹ is indicative of the P=O stretching vibration of the phosphonate group.

-

P-O-C Stretch: Strong absorptions in the 1050-1020 cm⁻¹ region are characteristic of the P-O-C asymmetric and symmetric stretching vibrations.

Experimental Protocol for Spectroscopic Analysis

To obtain high-quality spectroscopic data for this compound, the following experimental procedures are recommended.

NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the compound.

-

Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube to a final volume of 0.6-0.7 mL. The choice of solvent can influence chemical shifts, particularly for the acidic proton.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS) for organic solvents or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for D₂O, for accurate chemical shift referencing.

-

-

Instrument Parameters:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. A standard pulse program with a 30° pulse angle and a relaxation delay of 1-2 seconds is typically adequate.

-

¹³C NMR: Due to the lower natural abundance of ¹³C, a larger number of scans will be required. Proton decoupling (e.g., WALTZ-16) should be applied to simplify the spectrum and enhance sensitivity. A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quantitative analysis of the non-protonated carbonyl carbon.

-

³¹P NMR: Acquire the spectrum with proton decoupling. A single pulse experiment is usually sufficient. Use an external reference of 85% H₃PO₄.

-

Diagram 2: General Workflow for NMR Spectroscopic Analysis

A flowchart outlining the key steps for acquiring and processing NMR data.

IR Spectroscopy

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): This is the most convenient method. Place a small amount of the liquid or solid sample directly on the ATR crystal.

-

KBr Pellet (for solids): Grind a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

-

Neat (for liquids): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

-

-

Instrument Parameters:

-

Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Acquire a background spectrum of the empty sample holder (or pure KBr pellet) before running the sample spectrum.

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of this compound. The detailed analysis of the expected ¹H, ¹³C, ³¹P NMR, and IR data, along with the provided experimental protocols, should serve as a valuable resource for scientists working with this compound, aiding in its unambiguous identification and characterization. The structural motifs and coupling patterns discussed herein are foundational to the spectroscopic analysis of a wide range of organophosphorus compounds.

References

-

NIST Chemistry WebBook. Dimethyl methylphosphonate. [Link]

-

PubChem. Phosphonoacetic Acid. [Link]

-

Royal Society of Chemistry. Supporting Information - Metal-free phosphonation of heteroarene N-oxides with trialkyl phosphite at room temperature. [Link]

-

Royal Society of Chemistry. Supporting Information - Water Determines the Products: an Unexpected Brønsted Acid-Catalyzed P-O-R Cleavage of P(III) Esters Selectively Producing P(O)-H Compounds. [Link]

-

University of Leicester. 31 Phosphorus NMR. [Link]

Sources

An In-depth Technical Guide to the Safe Handling of 2-(Dimethoxyphosphoryl)acetic Acid for Researchers and Drug Development Professionals

Introduction: Navigating the Chemistry and Utility of 2-(Dimethoxyphosphoryl)acetic Acid

This compound, a key reagent in modern organic synthesis, is an organophosphorus compound instrumental in the Horner-Wadsworth-Emmons (HWE) reaction.[1][2] Its utility in creating carbon-carbon double bonds makes it a valuable tool in the synthesis of complex molecules, including active pharmaceutical ingredients.[1] This guide provides a comprehensive overview of the safety and handling protocols necessary for the responsible use of this reagent in a laboratory setting. By understanding its chemical properties and potential hazards, researchers can mitigate risks and ensure a safe working environment.

Chemical Identity:

| Property | Value | Source |

| CAS Number | 34159-46-1 | [3] |

| Molecular Formula | C₄H₉O₅P | [4] |

| Molecular Weight | 168.09 g/mol | [4] |

| Synonyms | Dimethylphosphonoacetic acid | [4] |

Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards associated with this compound is the foundation of safe handling.

GHS Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

-

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed. [4]

-

Acute Toxicity, Dermal (Category 4), H312: Harmful in contact with skin. [4]

-

Acute Toxicity, Inhalation (Category 4), H332: Harmful if inhaled. [4]

The primary hazards are associated with its potential for acute toxicity upon ingestion, skin contact, or inhalation.[4]

Toxicological Profile

Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Defense

A robust safety protocol relies on a combination of engineering controls and appropriate personal protective equipment to minimize exposure.

Engineering Controls

-

Ventilation: All manipulations of this compound should be conducted in a well-ventilated laboratory. For procedures that may generate aerosols or vapors, a certified chemical fume hood is mandatory.[6][7]

-

Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate work area.[6][8]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

-

Eye and Face Protection: Chemical safety goggles are required at all times. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[6][7]

-

Hand Protection: Chemically resistant gloves, such as nitrile rubber, are essential. Gloves should be inspected for any signs of degradation or perforation before each use and changed frequently.[7]

-

Skin and Body Protection: A flame-resistant lab coat should be worn and buttoned to its full length. Additional protective clothing may be necessary for larger-scale operations.[7]

-

Respiratory Protection: For situations where engineering controls may not be sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be used.[6]

Caption: Hierarchy of controls for handling this compound.

Handling and Storage: Maintaining Chemical Integrity and Safety

Proper handling and storage procedures are critical to prevent accidents and maintain the quality of the reagent.

Handling

-

Avoid direct contact with skin, eyes, and clothing.[6]

-

Do not inhale dust, fumes, or vapors.[6]

-

All handling should be performed in a chemical fume hood.[7]

-

Use non-sparking tools and equipment.[8]

-

Ground all containers and transfer equipment to prevent static discharge.[8]

-

Wash hands thoroughly after handling.[6]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][9]

-

Keep away from heat, sparks, and open flames.[9]

-

Store separately from incompatible materials.[6] Recommended storage temperature is 4°C.[4]

Stability, Reactivity, and Incompatibility: Understanding Chemical Behavior

Stability

This compound is generally stable under recommended storage conditions.

Reactivity and Hazardous Decomposition Products

Upon combustion, this compound may produce hazardous decomposition products, including:

Incompatible Materials

To prevent hazardous reactions, avoid contact with:

-

Strong oxidizing agents[10]

-

Strong bases

-

Metals

Emergency Procedures: A Prepared Response to Incidents

A clear and well-rehearsed emergency plan is crucial for mitigating the consequences of an accidental exposure or spill.

In Case of Exposure

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5][6]

-

Skin Contact: Remove all contaminated clothing and shoes. Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[5][6]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[5][6]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[8]

Spill Response

-

Small Spills:

-

Evacuate the immediate area.

-

Wear appropriate PPE, including respiratory protection.

-

Contain the spill using an inert absorbent material such as sand or vermiculite.

-

Carefully collect the absorbed material into a sealed container for proper disposal.

-

Clean the spill area with a suitable decontamination solution.

-

-

Large Spills:

-

Evacuate the laboratory and alert others in the vicinity.

-

Contact the institution's emergency response team immediately.

-

Do not attempt to clean up a large spill without proper training and equipment.

-

Caption: Workflow for responding to a this compound spill.

Safe Use in the Horner-Wadsworth-Emmons Reaction: A Protocol with Integrated Safety

The following is a generalized, safety-focused protocol for the Horner-Wadsworth-Emmons reaction using this compound.

Materials:

-

This compound

-

Aldehyde or ketone

-

Anhydrous solvent (e.g., tetrahydrofuran, THF)

-

Base (e.g., sodium hydride, lithium chloride/DBU)

-

Anhydrous reaction vessel with a magnetic stirrer and inert gas inlet

-

Syringes and needles for transfer of reagents

Protocol:

-

Reaction Setup (in a chemical fume hood):

-

Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).

-

Equip the reaction flask with a magnetic stir bar and a septum.

-

Maintain a positive pressure of inert gas throughout the reaction.

-

-

Deprotonation (Anion Formation):

-

Safety Note: The choice of base is critical. Strong bases like sodium hydride (NaH) are highly reactive and flammable. The use of milder base systems, such as lithium chloride and DBU, is often a safer alternative.[1]

-

If using NaH, carefully weigh the required amount of the mineral oil dispersion and wash with anhydrous hexanes to remove the oil. Suspend the NaH in anhydrous THF.

-

Slowly add a solution of this compound in anhydrous THF to the base suspension at a controlled temperature (often 0 °C). This step is exothermic and may generate hydrogen gas if using NaH. Ensure adequate ventilation and no nearby ignition sources.

-

-

Reaction with Carbonyl Compound:

-

Cool the solution of the phosphonate anion to the desired reaction temperature (e.g., 0 °C or -78 °C).

-

Slowly add a solution of the aldehyde or ketone in anhydrous THF to the reaction mixture.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC).

-

-

Work-up:

-

Once the reaction is complete, quench the reaction mixture cautiously by the slow addition of a suitable quenching agent (e.g., saturated aqueous ammonium chloride) at a low temperature. This step can be exothermic.

-

Extract the product with an appropriate organic solvent.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Purify the crude product by a suitable method, such as column chromatography.

-

Conclusion: A Commitment to a Culture of Safety

The responsible use of this compound is paramount for the safety of researchers and the integrity of scientific discovery. This guide has provided a framework for understanding and managing the risks associated with this valuable reagent. By adhering to these principles of hazard identification, risk mitigation through engineering controls and PPE, and preparedness for emergencies, the scientific community can continue to leverage the power of this compound while upholding the highest standards of laboratory safety.

References

- Fisher Scientific. Safety Data Sheet.

-

Studylib. Horner-Wadsworth-Emmons Synthesis: Lab Guide. [Link]

-

PubChem. (Dimethoxy-phosphoryl)-acetic acid (2R,3S,5R)-5-(5-(2-chloro-ethyl) - PubChem. [Link]

-

Organic Syntheses. Working with Hazardous Chemicals. [Link]

-

Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]

-

MySkinRecipes. This compound. [Link]

-

ScienceLab.com. Material Safety Data Sheet - Acetic acid MSDS. (2005-10-09). [Link]

-

NROChemistry. Horner-Wadsworth-Emmons Reaction. [Link]

-

Organic Syntheses. preparation of horner-wadsworth-emmons reagent: methyl 2-benzyloxycarbonylamino-2- (dimethoxy- phosphinyl)acetate. [Link]

-

University of Houston. Glacial Acetic Acid. [Link]

-

US EPA. Acetic acid, 2-(dimethoxyphosphinyl)-, methyl ester - Substance Details. [Link]

-

MySkinRecipes. This compound. [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: Acetic acid 99%. [Link]

-

Wikipedia. Acetic acid. [Link]

-

CAS Common Chemistry. Acetic acid. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. CAS 34159-46-1: (dimethoxyphosphoryl)acetic acid [cymitquimica.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. chemscene.com [chemscene.com]

- 5. home.miracosta.edu [home.miracosta.edu]

- 6. fishersci.com [fishersci.com]

- 7. chemistry.ucmerced.edu [chemistry.ucmerced.edu]

- 8. uwm.edu [uwm.edu]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. fishersci.ca [fishersci.ca]

Discovery and history of phosphonate reagents in olefination

An In-Depth Technical Guide to the Discovery and History of Phosphonate Reagents in Olefination

For Researchers, Scientists, and Drug Development Professionals

Abstract

The formation of the carbon-carbon double bond is a cornerstone of organic synthesis, pivotal in the construction of a vast array of molecules from complex natural products to life-saving pharmaceuticals. The Horner-Wadsworth-Emmons (HWE) reaction, which utilizes phosphonate-stabilized carbanions, represents a monumental leap forward from the classical Wittig reaction. It offers superior reactivity, simplified purification, and, critically, a high degree of stereocontrol. This guide provides a comprehensive exploration of the discovery and historical evolution of phosphonate reagents, delves into the mechanistic intricacies that govern their reactivity and stereoselectivity, and presents practical protocols and applications that are essential for professionals in chemical and pharmaceutical research.

The Genesis of a New Olefination Strategy: Beyond the Wittig Reaction

The landscape of olefination chemistry was first revolutionized by Georg Wittig in 1954 with his discovery of the reaction between phosphonium ylides and carbonyl compounds.[1][2] While groundbreaking, the Wittig reaction had its limitations, including often difficult-to-remove triphenylphosphine oxide byproducts and challenges in controlling stereoselectivity for certain substrate classes. These challenges set the stage for the development of a more refined and versatile methodology.

The Pioneering Work of Horner

In 1958, Leopold Horner published a pivotal modification of the Wittig reaction.[1][3][4] Horner demonstrated that carbanions stabilized by phosphine oxides or phosphonates were significantly more acidic and could react with carbonyls to form olefins.[1] This was a critical insight; by replacing the phenyl groups on the phosphorus atom with alkoxy groups, the adjacent carbanion becomes more nucleophilic and less basic, altering its reactivity profile in a highly productive manner.[1][3]

Systematic Elucidation by Wadsworth and Emmons

Building on Horner's discovery, William S. Wadsworth and William D. Emmons in 1961 conducted a systematic investigation that truly defined the scope and utility of phosphonate carbanions in olefination.[1][3][4][5] Their work established what is now universally known as the Horner-Wadsworth-Emmons (HWE) reaction. They demonstrated several key advantages that cemented the HWE reaction as a staple in the synthetic chemist's toolkit:

-

Enhanced Reactivity: Phosphonate carbanions are more nucleophilic than their phosphonium ylide counterparts, enabling them to react efficiently with a broader range of aldehydes and even sterically hindered ketones that are often unreactive in Wittig conditions.[3][6]

-

Simplified Purification: A major practical advantage is that the byproduct of the HWE reaction is a dialkylphosphate salt, which is water-soluble and easily removed by a simple aqueous extraction, a stark contrast to the often-problematic chromatographic separation of triphenylphosphine oxide.[3][7][8][9][10]

-

Predictable Stereoselectivity: The standard HWE reaction reliably produces the thermodynamically more stable (E)-alkene as the major product, providing a high degree of stereocontrol.[3][7][11][12]

The Reaction Mechanism: A Tale of Equilibration and Elimination

The stereochemical outcome of the HWE reaction is a direct consequence of its underlying mechanism, which proceeds through a series of well-defined steps.[3][7][8][13] Understanding this mechanism is crucial for predicting and controlling the geometry of the resulting alkene.

The reaction begins with the deprotonation of the phosphonate at the α-carbon by a suitable base (e.g., NaH, KHMDS) to generate the highly nucleophilic phosphonate carbanion.[3] This carbanion then undergoes a nucleophilic attack on the carbonyl carbon of an aldehyde or ketone in what is typically the rate-limiting step of the reaction.[3][14] This addition leads to the formation of diastereomeric betaine intermediates.

Crucially, the initial addition is often reversible, allowing the intermediates to equilibrate. The thermodynamic preference is for the anti-betaine, which minimizes steric clashes between the bulky phosphonate group and the substituent on the carbonyl-derived carbon. This equilibration ultimately funnels the reaction toward the transition state that leads to the (E)-alkene. The final step is a syn-elimination from the resulting oxaphosphetane intermediate to yield the alkene and the water-soluble phosphate salt.[13][15] The preference for the transition state that minimizes steric interactions is the origin of the high (E)-selectivity.[7][13][14]

Expanding the Synthetic Toolkit: The Quest for (Z)-Alkenes

While the inherent (E)-selectivity of the HWE reaction is a significant advantage, the ability to selectively synthesize (Z)-alkenes is equally important, particularly in the synthesis of complex natural products. This challenge was brilliantly addressed by W. Clark Still and Cesare Gennari in 1983.[16][17]

The Still-Gennari olefination is a powerful modification that inverts the typical stereochemical outcome.[18][19] This is achieved through two key strategic changes:

-

Modified Phosphonate Reagent: The use of phosphonates bearing highly electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl) esters.[10][11][13]

-

Reaction Conditions: Employing a strong, non-coordinating base system, typically potassium bis(trimethylsilyl)amide (KHMDS) in the presence of 18-crown-6 in a non-polar solvent like THF at low temperatures.[11]

The electron-withdrawing groups on the phosphonate accelerate the rate of elimination from the oxaphosphetane intermediate.[13] This acceleration means that the reaction is no longer under thermodynamic control; instead, it becomes kinetically controlled. The kinetically favored pathway proceeds through the syn-betaine intermediate, leading directly to the (Z)-alkene before equilibration to the more stable anti-betaine can occur.

Practical Applications and Experimental Protocols

The utility of phosphonate reagents is underpinned by their straightforward preparation and the robustness of the olefination reaction across a wide range of substrates.

Synthesis of Phosphonate Reagents: The Michaelis-Arbuzov Reaction

The most common and efficient method for preparing the phosphonate esters required for the HWE reaction is the Michaelis-Arbuzov reaction.[8][10] This reaction involves the treatment of a trialkyl phosphite with an alkyl halide. The reaction proceeds via an SN2 attack of the phosphorus on the alkyl halide, followed by dealkylation of the resulting phosphonium salt by the displaced halide ion.

Experimental Protocol: Standard (E)-Selective HWE Reaction

This protocol is a representative example for the synthesis of ethyl (E)-cinnamate.

Materials:

-

Triethyl phosphonoacetate

-

Sodium hydride (60% dispersion in mineral oil)

-

Benzaldehyde

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with sodium hydride (e.g., 1.1 equivalents).

-

The NaH is washed with anhydrous THF to remove the mineral oil, and then fresh anhydrous THF is added to form a slurry.

-

The flask is cooled to 0 °C in an ice bath.

-

Triethyl phosphonoacetate (1.0 equivalent) is added dropwise to the stirred slurry via the dropping funnel. The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional hour to ensure complete formation of the phosphonate carbanion.

-

The reaction mixture is cooled back to 0 °C, and a solution of benzaldehyde (1.0 equivalent) in anhydrous THF is added dropwise.

-

The reaction is stirred at room temperature and monitored by TLC until the starting material is consumed (typically 2-4 hours).

-

The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution.

-

The mixture is transferred to a separatory funnel and extracted three times with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford pure ethyl (E)-cinnamate.

Impact on Drug Discovery and Development

Phosphonate chemistry has had a profound impact on medicinal chemistry and drug development.[20][21] The phosphonate group is a stable bioisostere of the phosphate moiety, meaning it can mimic natural phosphates in biological systems but is resistant to enzymatic hydrolysis due to the stable C-P bond.[20][22] This property makes phosphonates invaluable for designing enzyme inhibitors, antiviral agents (e.g., Tenofovir), and drugs targeting bone disorders (bisphosphonates).[20][22]

The HWE reaction is a key enabling technology in this field, providing a reliable method to construct carbon-carbon double bonds, which are ubiquitous structural motifs in biologically active natural products and synthetic drugs.[1] Its applications range from the synthesis of macrocyclic antibiotics to the assembly of complex fragments in the total synthesis of anticancer agents.[1][15]

Data Summary: A Comparative Look at Reagent Performance

The choice of phosphonate reagent and reaction conditions is paramount for achieving the desired stereochemical outcome. The following table provides a comparison of standard vs. Still-Gennari conditions for the olefination of a representative aliphatic aldehyde.

| Reagent/Conditions | Aldehyde | Product | Yield (%) | E:Z Ratio |

| Standard HWE | ||||

| (EtO)₂P(O)CH₂CO₂Et, NaH, THF | Octanal | Ethyl dec-2-enoate | ~85-95% | >95:5 |

| Still-Gennari | ||||

| (CF₃CH₂O)₂P(O)CH₂CO₂Et, KHMDS, 18-crown-6, THF, -78°C | Octanal | Ethyl dec-2-enoate | ~80-90% | <10:90 |

Data are representative and compiled from typical outcomes reported in the literature.[9][11]

Conclusion

From its conceptual origins in the work of Leopold Horner to its extensive development by Wadsworth and Emmons and its stereochemical refinement by Still and Gennari, the olefination reaction using phosphonate reagents has evolved into one of the most powerful and reliable transformations in modern organic synthesis. Its high reactivity, operational simplicity, and, most importantly, its tunable stereoselectivity provide chemists with an indispensable tool for the precise construction of carbon-carbon double bonds. For researchers in both academic and industrial settings, particularly in the realm of drug discovery, a deep understanding of the history, mechanism, and practical application of the Horner-Wadsworth-Emmons reaction is not just beneficial—it is essential for innovation and success.

References

-

NROChemistry. Horner-Wadsworth-Emmons Reaction. [Link]

- Still, W.C.; Gennari, C. (1983). A potent Z-selective modification of the Horner-Emmons olefination. Tetrahedron Letters, 24(41), 4405-4408.

-

Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]

-

Organic Chemistry Portal. Horner-Wadsworth-Emmons Reaction. [Link]

-

Grokipedia. Horner–Wadsworth–Emmons reaction. [Link]

- Janicki, I., & Kiełbasiński, P. (2017).

-

Ando, K. (1999). A Mechanistic Study of the Horner-Wadsworth-Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde. Journal of Organic Chemistry, 64(18), 6815-6821. [Link]

-

ResearchGate. Horner—Wadsworth—Emmons reaction. [Link]

-

PubMed. [Development of highly stereoselective reactions utilizing heteroatoms--new approach to the stereoselective Horner-Wadsworth-Emmons reaction]. [Link]

- Janicki, I., & Kiełbasiński, P. (2020). Still–Gennari Olefination and its Applications in Organic Synthesis.

-

ResearchGate. Still–Gennari olefination of aldehydes. [Link]

-

Janicki, I., & Kiełbasiński, P. (2022). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Molecules, 27(19), 6664. [Link]

-

Wadsworth, W. S., Jr. (1983). The utility of phosphonate carbanions in olefin synthesis. Citation Classic. [Link]

- Roman, D., Sauer, M., & Christmann, M. (2021). Applications of the Horner–Wadsworth–Emmons Olefination in Modern Natural Product Synthesis. Synthesis, 53(15), 2713-2739.

-

Wadsworth, W. S., & Emmons, W. D. (1961). The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society, 83(7), 1733–1738. [Link]

-

ResearchGate. Applications of the Horner–Wadsworth–Emmons Olefination in Modern Natural Product Synthesis. [Link]

-

Chem-Station Int. Ed. Horner-Wadsworth-Emmons (HWE) Reaction. [Link]

-

ResearchGate. The Horner—Wadsworth—Emmons Reaction of Mixed Phosphonoacetates and Aromatic Aldehydes: Geometrical Selectivity and Computational Investigation. [Link]

-

Organic Syntheses. Preparation of Horner-Wadsworth-Emmons Reagent: Methyl 2-Benzyloxycarbonylamino-2-(dimethoxy-phosphinyl)acetate. [Link]

-

YouTube. Horner-Wadsworth-Emmons Reaction. [Link]

-

Andrew G Myers Research Group. Olefination Reactions. [Link]

-

Diva-Portal.org. Olefins from carbonyls. [Link]

- Bisceglia, J. A., & Orelli, L. R. (2012). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Current Organic Synthesis, 9(4), 519-543.

-

ChemRxiv. Horner-Wadsworth-Emmons Olefination of Proteins and Glycoproteins. [Link]

-

Kafarski, P., & Lejczak, B. (2021). Editorial: Phosphonate Chemistry in Drug Design and Development. Frontiers in Chemistry, 9, 695128. [Link]

-

ResearchGate. Editorial: Phosphonate Chemistry in Drug Design and Development. [Link]

-

Głowacka, I. E., & Golec, M. (2022). Editorial: Phosphonate chemistry in drug design and development, Volume II. Frontiers in Chemistry, 10, 1051515. [Link]

-

ResearchGate. Phosphonate Modification for a Highly (Z)-Selective Synthesis of Unsaturated Esters by Horner–Wadsworth–Emmons Olefination. [Link]

Sources

- 1. thieme-connect.com [thieme-connect.com]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 4. grokipedia.com [grokipedia.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Wittig-Horner Reaction [organic-chemistry.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 11. mdpi.com [mdpi.com]

- 12. Horner-Wadsworth-Emmons Reaction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 13. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 14. A Mechanistic Study of the Horner-Wadsworth-Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. Still-Gennari Olefination [ch.ic.ac.uk]

- 17. stockton.primo.exlibrisgroup.com [stockton.primo.exlibrisgroup.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Editorial: Phosphonate Chemistry in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Editorial: Phosphonate chemistry in drug design and development, Volume II - PMC [pmc.ncbi.nlm.nih.gov]

The Horner-Wadsworth-Emmons Reaction: A Theoretical and Practical Dissection of Stereoselective Olefination

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a cornerstone of modern organic synthesis, the Horner-Wadsworth-Emmons (HWE) reaction provides a robust and versatile method for the formation of carbon-carbon double bonds, particularly α,β-unsaturated carbonyl compounds.[1][2][3] Its prominence in the synthesis of complex natural products and pharmaceutical agents stems from its reliability, operational simplicity, and, most critically, its capacity for high stereocontrol.[2][4] This guide offers a deep dive into the core principles of the HWE reaction, moving beyond a simple recitation of steps to explore the causal relationships that govern its mechanism and stereochemical outcome.

This reaction represents a significant refinement of the Wittig reaction, employing phosphonate-stabilized carbanions instead of phosphonium ylides.[1][5][6] This fundamental difference confers several practical advantages: the phosphonate carbanions are generally more nucleophilic and less basic, allowing them to react efficiently with a broader range of aldehydes and even hindered ketones.[1][7][8] Furthermore, the primary byproduct, a water-soluble dialkylphosphate salt, is readily removed during aqueous workup, greatly simplifying product purification.[5][6][9][10]

Part 1: The Core Reaction Mechanism

The HWE reaction proceeds through a well-defined, multi-step sequence. Understanding each step is critical to controlling the reaction's outcome. The overall transformation involves the deprotonation of a phosphonate ester, nucleophilic attack on a carbonyl compound, and subsequent elimination to form the alkene.[5][7][11]

-

Deprotonation and Carbanion Formation: The reaction is initiated by the deprotonation of the α-carbon of the phosphonate ester using a suitable base (e.g., NaH, n-BuLi, DBU) to generate a phosphonate-stabilized carbanion.[5][7][12] The presence of an electron-withdrawing group (EWG) on this carbon is essential, as it increases the acidity of the α-proton and stabilizes the resulting carbanion, facilitating its formation.[5][13]

-

Nucleophilic Addition: The phosphonate carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This addition is the rate-limiting step of the reaction and results in the formation of a tetrahedral intermediate, often depicted as a betaine or an oxaphosphetane precursor.[5][7][14]

-

Oxaphosphetane Formation and Elimination: The tetrahedral intermediate rapidly cyclizes to form a four-membered oxaphosphetane ring.[7][13][14] This intermediate is typically unstable and undergoes fragmentation, breaking the phosphorus-carbon and oxygen-carbon bonds to yield the final alkene product and the dialkylphosphate salt.[5][14][15]

Caption: Competing pathways for (E) and (Z) alkene formation in the HWE reaction.

Part 3: Practical Considerations and Protocol Validation

The theoretical principles described above directly inform the practical choices made during experimental design. As a self-validating system, the selection of each component should be deliberate and aimed at achieving the desired stereochemical outcome.

Data-Driven Reagent Selection

The choice of base, solvent, and temperature are interdependent variables that collectively influence the reaction's E/Z ratio. The following table summarizes general trends observed in the HWE reaction.

| Parameter | Effect on (E)-Selectivity | Effect on (Z)-Selectivity (Still-Gennari) | Causality |